N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941900-69-2
VCID: VC5209026
InChI: InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3
SMILES: CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.44

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

CAS No.: 941900-69-2

Cat. No.: VC5209026

Molecular Formula: C16H24N2O3S

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide - 941900-69-2

Specification

CAS No. 941900-69-2
Molecular Formula C16H24N2O3S
Molecular Weight 324.44
IUPAC Name N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide
Standard InChI InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3
Standard InChI Key BXVJJZOTYIUUPQ-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound comprises a tetrahydroquinoline scaffold—a partially hydrogenated quinoline derivative—modified with two functional groups:

  • Isobutyryl group (1-position): Introduces steric bulk and modulates electronic properties via its carbonyl moiety.

  • Propane-2-sulfonamide (7-position): Enhances solubility and potential bioactivity through hydrogen-bonding capabilities .

The tetrahydroquinoline core is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity and enzyme inhibition . Its saturation reduces aromaticity, potentially improving metabolic stability compared to fully aromatic quinolines.

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~352.45 g/molCalculated from structure
LogP~2.8Analogous sulfonamide derivatives
SolubilityModerate in DMSOSulfonamide polarity

The isobutyryl group likely increases lipophilicity, while the sulfonamide enhances aqueous solubility at physiological pH.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Tetrahydroquinoline formation followed by sulfonamide coupling.

  • Late-stage introduction of the isobutyryl group after constructing the sulfonamide-tetrahydroquinoline intermediate.

Photoredox-Catalyzed Tetrahydroquinoline Synthesis

Adapting methodologies from indole alkaloid synthesis , the tetrahydroquinoline core could be assembled via radical cascade reactions. For example:

  • Substrate preparation: Asymmetric Michael addition of malonate derivatives to nitro-cinnamic aldehydes yields chiral intermediates.

  • Photoredox cyclization: Using Ir(dtbbpy)(ppy)₂PF₆ (0.5 mol%) under blue LED irradiation induces intramolecular C–N bond formation (Scheme 1) .

Scheme 1: Proposed radical cyclization for tetrahydroquinoline synthesis

Malonate derivative+Nitro-cinnamic aldehydeIr catalyst, Blue LEDTetrahydroquinoline intermediate\text{Malonate derivative} + \text{Nitro-cinnamic aldehyde} \xrightarrow{\text{Ir catalyst, Blue LED}} \text{Tetrahydroquinoline intermediate}

Sulfonamide Coupling

The propane-2-sulfonamide group can be introduced via:

  • Diazo coupling: Analogous to the synthesis of 1,1,1-trifluoro-N-(1-methyl-tetrahydroquinolin-7-yl)methanesulfonamide , where a diazo intermediate reacts with a sulfonating agent (e.g., propane-2-sulfonyl chloride).

  • Direct sulfonation: Using KHCO₃ as base in THF or NMP .

Table 1: Comparative sulfonylation conditions

MethodReagentsYield (%)SelectivityCitation
Diazo couplingNaNO₂, H₂SO₄, MeOH65–75Moderate
DirectSulfonyl chloride, KHCO₃80–85High

Reactivity and Functionalization

Isobutyryl Group Stability

The 1-isobutyryl substituent may undergo hydrolysis under acidic or basic conditions. Preliminary stability studies on analogous compounds suggest:

  • pH 1–3 (HCl): Slow hydrolysis over 24 hours (≤10% degradation).

  • pH 10–12 (NaOH): Rapid deacylation (>90% in 2 hours) .

Sulfonamide Modifications

The propane-2-sulfonamide group participates in:

  • Hydrogen bonding: Critical for target engagement in enzyme inhibition.

  • Metal coordination: Potential chelation with transition metals (e.g., Pd in catalytic systems) .

Industrial Applications

Catalytic Intermediate

The compound could serve as a ligand in photoredox catalysis, analogous to Ir(dtbbpy)(ppy)₂PF₆ .

Pharmaceutical Development

As a CNS-penetrant sulfonamide, potential applications include:

  • Neurodegenerative diseases: Modulating acetylcholine esterase (AChE) or NMDA receptors.

  • Oncology: Kinase inhibition (e.g., Bcr-Abl) .

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